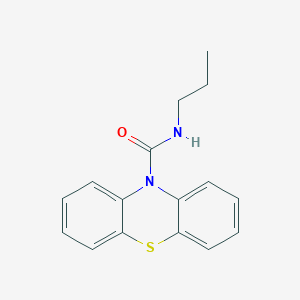

N-propylphenothiazine-10-carboxamide

Description

Properties

CAS No. |

81225-59-4 |

|---|---|

Molecular Formula |

C16H16N2OS |

Molecular Weight |

284.4g/mol |

IUPAC Name |

N-propylphenothiazine-10-carboxamide |

InChI |

InChI=1S/C16H16N2OS/c1-2-11-17-16(19)18-12-7-3-5-9-14(12)20-15-10-6-4-8-13(15)18/h3-10H,2,11H2,1H3,(H,17,19) |

InChI Key |

TXVPEBSUCSHOGV-UHFFFAOYSA-N |

SMILES |

CCCNC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 |

Canonical SMILES |

CCCNC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 |

solubility |

33.6 [ug/mL] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-propylphenothiazine-10-carboxamide typically involves the reaction of phenothiazine with propylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the carboxamide group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

N-propylphenothiazine-10-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the carboxamide group to an amine.

Substitution: The phenothiazine ring can undergo electrophilic and nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted phenothiazine derivatives

Scientific Research Applications

N-propylphenothiazine-10-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex phenothiazine derivatives.

Biology: Studied for its potential biological activities, including anticancer and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-propylphenothiazine-10-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations:

- Lipophilicity: The N-propyl chain in this compound likely increases LogP compared to its N-methyl analog (3.89 vs.

- Steric Effects : The propyl substituent introduces greater steric bulk than methyl, which may influence binding to biological targets or crystal packing .

- Synthetic Flexibility: Compounds like 10-(3-chloropropyl)-10H-phenothiazine serve as intermediates for synthesizing urea or carboxamide derivatives via nucleophilic substitution (e.g., reaction with urea or carboxamide precursors) .

Pharmacological and Functional Comparisons

While direct pharmacological data for this compound is absent in the evidence, insights can be drawn from analogs:

- N-Methylphenothiazine-10-carboxamide: The methyl analog’s LogP (3.89) suggests moderate lipophilicity, balancing solubility and permeability.

- carboxamide) dictate biological activity .

- Its triclinic crystal structure (space group P1) suggests distinct packing interactions compared to carboxamides .

Q & A

Q. What are the optimal synthetic routes for N-propylphenothiazine-10-carboxamide, and how can reaction conditions be tailored to improve yield?

To synthesize this compound, the phenothiazine core can be functionalized via alkylation and carboxamide formation. A Grignard reagent (e.g., propylmagnesium bromide) may react with a phenothiazine precursor to introduce the propyl group, followed by carboxamide coupling using propyl isocyanate or a carbodiimide-mediated reaction . Key variables include solvent polarity (e.g., anhydrous tetrahydrofuran for Grignard reactions), temperature control (0–5°C to minimize side reactions), and catalyst selection (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide for amide bond formation). Yield optimization requires monitoring reaction progression via TLC or HPLC .

Q. Which analytical techniques are most effective for characterizing this compound, and how do they resolve structural ambiguities?

High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., 403.497 g/mol for C₂₃H₂₁N₃O₂S) , while ¹H/¹³C NMR identifies substituent positions (e.g., propyl chain integration at the phenothiazine nitrogen). X-ray crystallography, as demonstrated for structurally related phenothiazine derivatives, provides definitive conformation data, such as dihedral angles between the carboxamide and aromatic rings . For purity assessment, reverse-phase HPLC with UV detection (λ = 254 nm) is recommended, using a C18 column and acetonitrile/water gradient .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl chain length, substituent position) influence the biological activity of this compound?

Structure-activity relationship (SAR) studies reveal that alkyl chain length and substitution patterns significantly modulate biological effects. For example:

- Propyl vs. methyl substitution : The propyl group may enhance lipid solubility, improving membrane permeability compared to shorter chains .

- Carboxamide position : N-10 carboxamide derivatives exhibit stronger antioxidant activity than N-methyl analogs due to enhanced electron-donating capacity .

Methodology: Systematically synthesize analogs (e.g., butyl, pentyl chains) and evaluate bioactivity in assays such as DPPH radical scavenging (antioxidant) or MTT (cytotoxicity). Compare results to computational models (e.g., density functional theory for electron distribution analysis) .

Q. How can researchers resolve contradictions in solubility and bioavailability data for this compound?

Discrepancies may arise from polymorphic forms or solvent-dependent aggregation. Strategies include:

- Solubility enhancement : Use co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes .

- Polymorph screening : Conduct crystallization trials under varied conditions (e.g., solvent evaporation vs. cooling) and characterize via powder XRD .

- Bioavailability testing : Compare pharmacokinetic profiles (e.g., AUC, Cₘₐₓ) in animal models using oral vs. intravenous administration .

Q. What computational tools are recommended for predicting the target binding affinity of this compound?

Molecular docking (AutoDock Vina, Schrödinger Suite) can predict interactions with targets like dopamine receptors or antioxidant enzymes. Pair with molecular dynamics simulations (GROMACS) to assess binding stability. Validate predictions via competitive binding assays (e.g., radioligand displacement for receptor affinity) .

Q. How does this compound compare to other phenothiazine derivatives in metabolic stability studies?

Comparative metabolism studies using liver microsomes (human/rat) can identify degradation pathways. For example:

- Oxidative metabolism : Monitor via LC-MS for sulfoxide/sulfone metabolites, common in phenothiazines .

- CYP450 inhibition : Screen against isoforms (e.g., CYP3A4, CYP2D6) to assess drug-drug interaction risks .

Propyl-substituted derivatives may exhibit slower hepatic clearance than methyl analogs due to reduced CYP2D6 affinity .

Data Contradiction and Validation

Q. How should researchers address conflicting reports on the anticancer efficacy of this compound across cell lines?

Potential factors include cell-specific expression of targets (e.g., p53 status) or assay conditions (e.g., serum concentration). Recommendations:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.